Isopentyl pentyl phthalate

描述

It is a colorless to pale yellow oily liquid that is slightly soluble in methanol and soluble in chloroform . This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity.

准备方法

Synthetic Routes and Reaction Conditions: Isopentyl pentyl phthalate is typically synthesized through an esterification reaction between phthalic acid and a mixture of isopentyl alcohol and pentyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of phthalic anhydride with isopentyl alcohol and pentyl alcohol in the presence of a strong acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then separated and purified using distillation and other separation techniques .

化学反应分析

Types of Reactions: Isopentyl pentyl phthalate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols.

Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid and other oxidation products.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Phthalic acid, isopentyl alcohol, pentyl alcohol.

Oxidation: Phthalic acid, various oxidation products.

Substitution: Substituted phthalates.

科学研究应用

Industrial Applications

Isopentyl pentyl phthalate is primarily employed in the following areas:

- Plastic Manufacturing : It is extensively used in polyvinyl chloride (PVC) products to enhance flexibility and durability. This includes applications in flooring, wall coverings, and electric cables .

- Medical Devices : The compound is utilized in various medical applications where flexible materials are required, such as tubing and bags for blood storage .

- Adhesives and Sealants : It serves as a softening agent in adhesives and sealants, improving their performance and longevity .

- Cosmetics : Phthalates are also found in personal care products, where they function as solvents or stabilizers .

Case Study 1: Environmental Impact Assessment

A comprehensive environmental assessment was conducted to evaluate the migration of phthalates from plastic packaging into food products. The study highlighted that this compound can leach into food items during storage and preparation processes, raising concerns about human exposure through dietary intake. The findings indicated that phthalate contamination could be significant in certain food categories, necessitating stricter regulations on plastic use in food packaging .

Case Study 2: Cumulative Risk Assessment

Using the Adverse Outcome Pathway (AOP) framework, researchers integrated exposure data for various phthalates, including this compound. This assessment aimed to evaluate the cumulative health risks associated with co-exposure to multiple phthalates. The analysis revealed that combined exposure levels could lead to significant hormonal disruptions and reproductive health issues .

Data Tables

| Application Area | Specific Uses | Health Concerns |

|---|---|---|

| Plastic Manufacturing | PVC products (flooring, cables) | Potential leaching into food |

| Medical Devices | Tubing, blood bags | Risk of chemical exposure |

| Adhesives and Sealants | Softening agents in construction materials | Long-term exposure effects |

| Cosmetics | Solvents in personal care products | Hormonal disruption potential |

Regulatory Considerations

Due to the potential health risks associated with phthalates, including endocrine disruption and reproductive toxicity, many countries have implemented regulations limiting their use in consumer products. For instance, the European Union has classified certain phthalates as substances of very high concern (SVHC), prompting manufacturers to seek safer alternatives .

作用机制

The mechanism of action of isopentyl pentyl phthalate primarily involves its role as a plasticizer. It works by embedding itself between the polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it can interact with various molecular targets, potentially disrupting endocrine functions and causing other toxicological effects .

相似化合物的比较

Isopentyl pentyl phthalate is similar to other phthalate esters, such as:

- Di-n-butyl phthalate (DBP)

- Diethyl phthalate (DEP)

- Diisobutyl phthalate (DIBP)

- Bis(2-ethylhexyl) phthalate (DEHP)

Uniqueness: this compound is unique due to its specific combination of isopentyl and pentyl alcohols, which provides distinct physical and chemical properties compared to other phthalates. Its specific structure allows for unique interactions with polymer chains, making it a valuable plasticizer in certain applications .

生物活性

Isopentyl pentyl phthalate (IPP), a member of the phthalate family, is recognized for its potential biological activities. This article examines its biological effects, including anti-cancer properties, toxicity profiles, and interactions with biological systems.

This compound has the chemical formula and a molecular weight of 302.39 g/mol. It is characterized by two isopentyl groups attached to a phthalate backbone, which influences its lipophilicity and biological interactions.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of IPP. In silico docking studies demonstrated that IPP exhibits significant binding affinity to key proteins involved in cancer progression, specifically inducible nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). The binding affinities were recorded at -8.9 kcal/mol for iNOS and -6.6 kcal/mol for NF-κB, indicating a strong potential for inhibiting these pathways involved in inflammation and tumor growth .

Table 1: Binding Affinities of IPP Compared to Other Compounds

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| n-Pentyl isopentyl phthalate | iNOS | -8.9 |

| Verbascoside A | iNOS | -10 |

| Maltopentaose | NF-κB | -6.6 |

These findings suggest that IPP may possess anti-inflammatory and chemopreventive properties, making it a candidate for further investigation in cancer therapeutics.

Toxicity Profile

The safety profile of IPP indicates it may pose certain health risks. According to toxicity classifications, IPP is categorized as a Class IV substance for intravenous administration, indicating moderate toxicity . Specific hazards include:

- Reproductive Toxicity : Classified as a suspect reproductive hazard (Category 2).

- Acute Toxicity : Harmful if swallowed or inhaled, with potential symptoms including dizziness and nausea.

- Skin Irritation : Can cause irritation upon contact with skin.

Table 2: Toxicological Data of this compound

| Toxicological Endpoint | Classification |

|---|---|

| Reproductive Toxicity | Suspect Reproductive Hazard |

| Acute Toxicity (oral) | Harmful |

| Skin Corrosion/Irritation | Irritating |

| Specific Target Organ Toxicity | Yes |

Pharmacokinetics

This compound demonstrates notable pharmacokinetic properties:

- Blood-Brain Barrier Permeability : Classified as a BBB permeant, suggesting it can cross into the central nervous system.

- Cytochrome P450 Interaction : Acts as an inhibitor for CYP1A2, potentially affecting drug metabolism .

Case Study 1: Cytotoxic Effects on Tumor Cells

A study evaluated the cytotoxic effects of IPP on various tumor cell lines. Results indicated selective toxicity towards cancer cells while sparing non-tumor cells, supporting its potential use in targeted cancer therapies .

Case Study 2: In Vivo Toxicity Assessment

In vivo studies on rat models revealed that while IPP exhibited some toxic effects, it was relatively selective in its action against tumor cells compared to normal cells, highlighting its therapeutic window .

属性

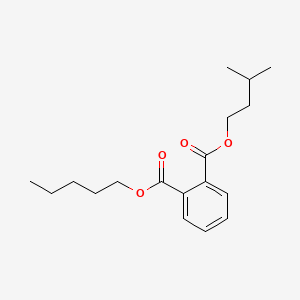

IUPAC Name |

2-O-(3-methylbutyl) 1-O-pentyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXWUHMDAJQKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776297-69-9 | |

| Record name | 1-(3-Methylbutyl) 2-pentyl 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776297-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-pentyl-isopentylphthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。